molecular formula C18H18O7 B3030454 (2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone CAS No. 90850-99-0

(2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone

Cat. No.: B3030454
CAS No.: 90850-99-0
M. Wt: 346.3 g/mol
InChI Key: PSQNZFFDWLQECV-ZDUSSCGKSA-N
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Description

(2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone (CAS 90850-99-0) is a flavonoid natural product isolated from medicinal herbs such as Salvia plebeia . With a molecular formula of C18H18O7 and a molecular weight of 346.3 g/mol, it is supplied as a solid powder, soluble in DMSO and organic solvents, and should be stored desiccated at -20°C . This compound is part of the flavanone class, which is recognized for its diverse bioactivities and is a subject of interest in several research fields, including inflammation and neurology . While specific mechanistic studies on this exact isomer are limited, research on closely related trimethoxyflavanones provides strong evidence for its potential research value. These related compounds demonstrate significant anti-inflammatory properties by targeting key signaling pathways. Studies on similar flavones, such as eupatilin (5,7-Dihydroxy-3',4',6-trimethoxyflavone), show they can inhibit the production of inflammatory mediators like interleukin (IL)-8 and prostaglandin E2 (PGE2) in cell models . The mechanism is associated with the suppression of the NF-κB signaling pathway; these compounds prevent the phosphorylation and degradation of IκBα, a key step in NF-κB activation, and can dissociate the complex between heat shock protein 90 (Hsp90) and IKK-γ . Furthermore, flavonoids with similar hydroxy and methoxy substitution patterns are investigated as promising multitarget agents in Alzheimer's disease therapy, showing potential to interact with mechanisms like oxidative stress, neuroinflammation, and acetylcholinesterase activity . This combination of properties makes this compound a compelling candidate for researchers exploring new therapeutic strategies for inflammatory and neurodegenerative conditions. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7/c1-22-12-5-4-9(6-10(12)19)13-7-11(20)16-14(25-13)8-15(23-2)18(24-3)17(16)21/h4-6,8,13,19,21H,7H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQNZFFDWLQECV-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3’,5-Dihydroxy-4’,6,7-trimethoxyflavanone typically involves the use of starting materials such as 2,4,6-trimethoxyacetophenone and 3,5-dihydroxybenzaldehyde. The key steps in the synthesis include:

    Condensation Reaction: The initial step involves the condensation of 2,4,6-trimethoxyacetophenone with 3,5-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide to form a chalcone intermediate.

    Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the flavanone structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure (2S)-3’,5-Dihydroxy-4’,6,7-trimethoxyflavanone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, biotechnological approaches, such as the use of engineered microorganisms, can be explored for the sustainable production of this flavonoid.

Chemical Reactions Analysis

Types of Reactions

(2S)-3’,5-Dihydroxy-4’,6,7-trimethoxyflavanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydroflavonoid derivatives.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

(2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone serves as a model compound for studying flavonoid chemistry. Its unique structure allows researchers to explore:

  • Synthesis of Novel Derivatives : It can be used as a precursor to synthesize various flavonoid derivatives through oxidation, reduction, and substitution reactions.
  • Mechanistic Studies : The compound's reactivity provides insights into the mechanisms of flavonoid interactions in chemical processes.

Biology

The compound exhibits significant biological activities that are of interest in cellular and molecular biology:

  • Antioxidant Properties : It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Research indicates that it inhibits pro-inflammatory cytokines and enzymes, which may reduce inflammation in various biological systems.
  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways such as PI3K/Akt and MAPK .

Medicine

The therapeutic potential of this compound is being explored for several medical applications:

  • Cancer Treatment : Its ability to induce apoptosis makes it a candidate for developing anticancer therapies.
  • Neuroprotection : Preliminary studies suggest it may protect neuronal cells from damage associated with neurodegenerative diseases .
  • Antiviral Properties : There is growing interest in its potential to inhibit viral replication, although more research is needed in this area.

Industry

In industrial applications, this compound is utilized for:

  • Natural Antioxidants : It can be incorporated into food and cosmetic products as a natural antioxidant to enhance shelf life and stability.
  • Pharmaceutical Formulations : Its bioactive properties make it a valuable ingredient in dietary supplements and functional foods.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityUnique Features
(2S)-NaringeninNaringeninAntioxidant, anti-inflammatoryHydroxyl groups at different positions
(2S)-HesperetinHesperetinAntioxidantSimilar structure but different functional groups
(2S)-EupatorinEupatorinAnticancer, neuroprotectiveUnique arrangement of hydroxyl and methoxy groups

Case Studies

  • Fluorescence Sensor Development
    • A study demonstrated the isolation of this compound from Albizia odoratissima, which was used to create a fluorescence sensor for selective detection of L-Tryptophan. This application highlights its utility in analytical chemistry .
  • Anticancer Research
    • Several investigations have focused on the compound's ability to induce apoptosis in various cancer cell lines. One notable study reported that eupatorin significantly inhibited the proliferation of breast cancer cells by activating apoptotic pathways .

Mechanism of Action

The mechanism of action of (2S)-3’,5-Dihydroxy-4’,6,7-trimethoxyflavanone involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as PI3K/Akt and MAPK.

Comparison with Similar Compounds

Structural Analogs

Below is a comparative analysis of key analogs based on substitution patterns, biological activities, and sources:

Compound Name Structure Type Substitution Pattern Key Biological Activities Source References
(2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone Flavanone 3',5-diOH; 4',6,7-triOMe Cytotoxic (HepG-2: 35 μM; A549: >100 μM) Vitex rotundifolia
Eupatorin Flavone 3',5-diOH; 4',6,7-triOMe Anti-breast cancer, antimycobacterial (MIC: 50 µg/mL) Stevia spp., Artemisia monosperma
Eupatin Flavone 3,3',5-triOH; 4',6,7-triOMe Antioxidant, anti-inflammatory Artemisia spp.
Casticin Flavone 3',5-diOH; 3,4',6,7-tetraOMe Anti-inflammatory, antiviral Vitex spp.
(2S)-5,6-Dihydroxy-7,8,4′-trimethoxyflavanone Flavanone 5,6-diOH; 7,8,4′-triOMe Weak cytotoxicity (A549: IC₅₀ ~74.5–135.6 μM) Thymus quinquecostatus
8,3′,4′-Trihydroxyflavone-7-O-β-D-glucopyranoside Flavone glycoside 8,3',4'-triOH; 7-O-glucoside α-Amylase inhibition (22% at 0.556 mg/mL) Bidens bipinnata

Key Structural and Functional Differences

Flavanone vs. Flavone Backbone: The target compound is a flavanone (saturated C2–C3 bond), whereas eupatorin, eupatin, and casticin are flavones (C2–C3 double bond).

Hydroxyl/Methoxy Substitutions: Eupatorin shares the same substitution pattern (3',5-diOH; 4',6,7-triOMe) but as a flavone, contributing to its stronger antimycobacterial activity (MIC: 50 µg/mL vs. Casticin has an additional methoxy group at position 3, enhancing its lipophilicity and antiviral effects . The 5,6-dihydroxy analog (from Thymus quinquecostatus) shows weaker cytotoxicity, suggesting hydroxyl positions critically influence activity .

Glycosylation Effects: Glycosylated derivatives like 8,3′,4′-Trihydroxyflavone-7-O-β-D-glucopyranoside exhibit enzyme inhibition but reduced cytotoxicity compared to aglycones, likely due to altered membrane permeability .

Cytotoxicity

Compound A549 (Lung Cancer) IC₅₀ HepG-2 (Liver Cancer) IC₅₀ Mechanism of Action
This compound >100 μM 35 μM Apoptosis induction, cell cycle arrest
Eupatorin 10–20 μM (varies by study) Not reported Akt/PTEN pathway modulation
Casticin 15–30 μM 20–40 μM ROS generation, DNA damage

Antimicrobial and Enzymatic Activity

  • Eupatorin : Active against Mycobacterium tuberculosis (MIC: 50 µg/mL) .

Biological Activity

(2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone is a flavonoid compound that has attracted significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Overview of Biological Activities

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

  • Antioxidant Activity : It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation.
  • Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells and inhibiting tumor growth.

The mechanisms through which this compound exerts its effects include:

  • Scavenging Free Radicals : The compound neutralizes ROS, preventing cellular damage.
  • Inhibition of NF-κB Pathway : It suppresses the activation of nuclear factor-kappa B (NF-κB), which is involved in inflammatory responses .
  • Induction of Apoptosis : It activates caspases and modulates signaling pathways such as PI3K/Akt and MAPK to promote cell death in cancerous cells .

Antioxidant Activity

Research indicates that this compound effectively reduces oxidative stress markers in various cell lines. For instance, studies have demonstrated a significant decrease in malondialdehyde (MDA) levels and an increase in antioxidant enzyme activities upon treatment with this flavonoid.

Anti-inflammatory Effects

In vitro studies using the HT-29 intestinal epithelial cell line showed that pre-treatment with the compound significantly reduced interleukin-8 (IL-8) and prostaglandin E2 levels induced by inflammatory stimuli. This effect was mediated through the inhibition of NF-κB signaling pathways .

Anticancer Properties

The cytotoxic effects of this compound were evaluated in various cancer cell lines. The compound exhibited an IC50 value of 35 µM against HepG-2 liver cancer cells and >100 µM against A549 lung cancer cells, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Biological Activity
This compound35 (HepG-2)Antioxidant, Anti-inflammatory
(2S)-Naringenin25 (MCF7)Anticancer
(2S)-Hesperetin40 (SK-BR3)Anticancer

This table illustrates that while there are other flavonoids with similar activities, this compound has distinct potency against specific cancer cell lines.

Case Studies

  • Study on Hepatocellular Carcinoma : In a study involving HepG-2 cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity .
  • Inflammation Model : In models of intestinal inflammation induced by Bacteroides fragilis enterotoxin, pre-treatment with the compound reduced IL-8 production by approximately 50%, demonstrating its potential in managing inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.